4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
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Description
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one” appears to be a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of a cyclopropyl group (a three-membered carbon ring) and a 2-methylphenyl group (a phenyl ring with a methyl substituent at the 2-position) are also noted.
Synthesis Analysis
Without specific literature or database references, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the pyrrolidin-2-one ring, possibly through a lactamization reaction, and the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction involving a carbonyl compound and a hydrazide.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,4-oxadiazole and pyrrolidin-2-one rings would likely contribute to the compound’s rigidity, potentially influencing its interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the compound contains several functional groups that are known to participate in various chemical reactions. For example, the carbonyl group in the pyrrolidin-2-one ring could undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, can be estimated based on the types of functional groups present in the molecule.Safety And Hazards
Without specific toxicity data or safety studies, it’s impossible to provide accurate information about the potential safety hazards associated with this compound.
Future Directions
Future research on this compound would likely involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, which could range from medicinal chemistry to materials science, depending on its properties.
Please note that this is a general analysis based on the structure of the compound and does not include specific information obtained from literature or database searches. For a more detailed and accurate analysis, specific studies or data on this compound would be needed. If this compound is novel or not widely studied, it may be necessary to conduct these studies to obtain this information. Always remember to follow appropriate safety guidelines when handling chemicals.
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-2-3-5-13(11)9-20-10-14(8-15(20)21)17-18-16(19-22-17)12-6-7-12/h2-5,12,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOINIVKXFMZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
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